
9(10H)-Acridinone, 10-methyl-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Acridinone, 10-methyl-2-nitro- is a chemical compound that belongs to the acridone family. Acridones are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science. This particular compound is characterized by the presence of a nitro group at the 2-position and a methyl group at the 10-position on the acridinone core.
Vorbereitungsmethoden
The synthesis of 9(10H)-Acridinone, 10-methyl-2-nitro- typically involves the nitration of 10-methylacridinone. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
9(10H)-Acridinone, 10-methyl-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl group at the 10-position can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions include 10-methyl-2-aminoacridinone and 10-carboxy-2-nitroacridinone, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9(10H)-Acridinone, 10-methyl-2-nitro- has several scientific research applications:
Biology: The compound is employed in the study of enzyme activities, particularly nitroreductases, due to its ability to undergo reduction reactions.
Medicine: Acridone derivatives, including 9(10H)-Acridinone, 10-methyl-2-nitro-, are investigated for their potential anticancer and antimicrobial properties.
Industry: The compound is used in the development of fluorescent probes for imaging and diagnostic applications.
Wirkmechanismus
The biological activity of 9(10H)-Acridinone, 10-methyl-2-nitro- is primarily attributed to its interaction with enzymes such as nitroreductases. The nitro group undergoes reduction to form an amino group, which can then participate in various biochemical pathways. This reduction process is often accompanied by a change in fluorescence properties, making the compound useful as a fluorescent probe for imaging applications.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 9(10H)-Acridinone, 10-methyl-2-nitro- include other nitro-substituted acridones and acridines. For example:
10-Methyl-2-aminoacridinone: This compound is the reduced form of 9(10H)-Acridinone, 10-methyl-2-nitro- and exhibits different chemical and biological properties.
2-Nitroacridine: Lacks the methyl group at the 10-position, leading to differences in reactivity and biological activity.
10-Methylacridinone: Lacks the nitro group, making it less reactive in reduction reactions but still useful in other synthetic applications.
The uniqueness of 9(10H)-Acridinone, 10-methyl-2-nitro- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
58658-02-9 |
|---|---|
Molekularformel |
C14H10N2O3 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
10-methyl-2-nitroacridin-9-one |
InChI |
InChI=1S/C14H10N2O3/c1-15-12-5-3-2-4-10(12)14(17)11-8-9(16(18)19)6-7-13(11)15/h2-8H,1H3 |
InChI-Schlüssel |
WGLIJWFRDRLVPN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


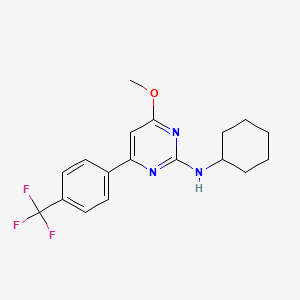

![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-6-amine](/img/structure/B12932586.png)
![N-[2,4-Bis(sulfanylidene)-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B12932589.png)
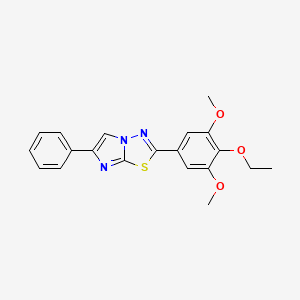
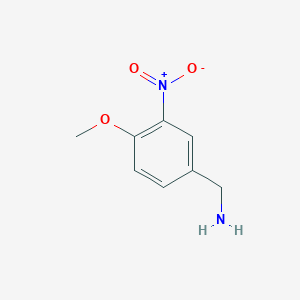
![3-(1-Nitrohydrazinyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12932607.png)
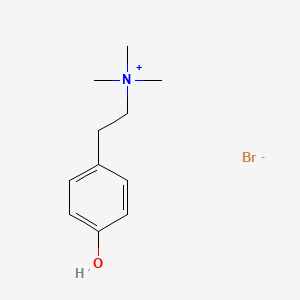
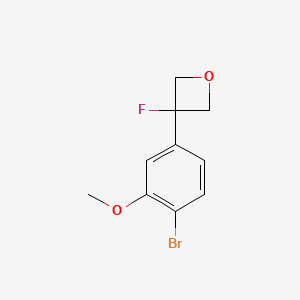
![Methyl 7-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12932635.png)

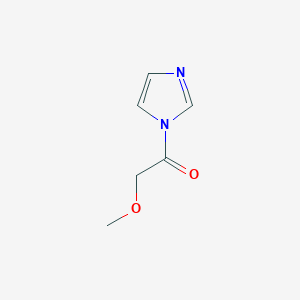
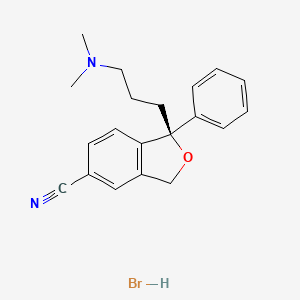
![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
